Ethyl-d5 Crotonate
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Overview
Description
Ethyl-d5 Crotonate is a deuterium-labeled compound with the molecular formula C6D5H5O2 and a molecular weight of 119.173 g/mol . It is a stable isotope-labeled analog of ethyl crotonate, which is commonly used in various chemical and industrial applications. The presence of deuterium atoms makes this compound particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5 Crotonate can be synthesized through the esterification of crotonic acid with deuterated ethanol (ethyl-d5 alcohol). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated ethanol ensures that the final product contains the desired deuterium labeling, which is essential for its applications in analytical chemistry .
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5 Crotonate, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crotonic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to butyric acid or other reduced forms.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Crotonic acid, 2-chloro-3-hydroxybutyric acid.
Reduction: Butyric acid, 3-hydroxybutyric acid.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl-d5 Crotonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
NMR Spectroscopy: The deuterium labeling allows for detailed structural analysis and identification of compounds.
Mass Spectrometry: Used as an internal standard for quantitative analysis.
Chemical Kinetics: Studying reaction mechanisms and rates.
Biological Research: Investigating metabolic pathways and enzyme activities.
Industrial Applications: Used as a solvent and plasticizer in the production of resins and polymers
Mechanism of Action
The mechanism of action of Ethyl-d5 Crotonate is primarily related to its role as a labeled compound in analytical techniques. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and structural elucidation of molecules. The compound does not have a specific biological target or pathway but is used as a tool in various research applications .
Comparison with Similar Compounds
Ethyl-d5 Crotonate can be compared with other deuterium-labeled esters, such as:
Methyl-d3 Acetate: Another deuterium-labeled ester used in NMR spectroscopy.
Propyl-d7 Acetate: Used in similar applications as this compound but with different structural properties.
Butyl-d9 Acetate: Offers different labeling patterns and is used for specific analytical purposes
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical techniques, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
119.17 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2 |
InChI Key |
ZFDIRQKJPRINOQ-ISXCDJLESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)/C=C/C |
Canonical SMILES |
CCOC(=O)C=CC |
Origin of Product |
United States |
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